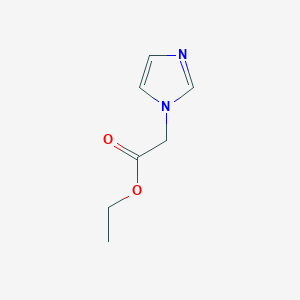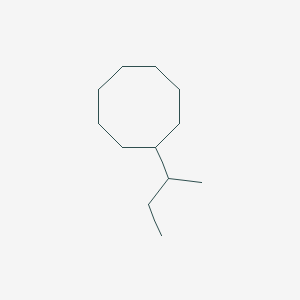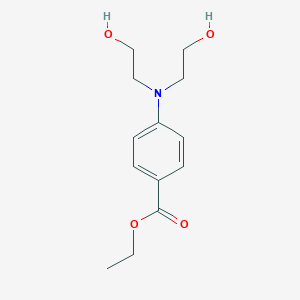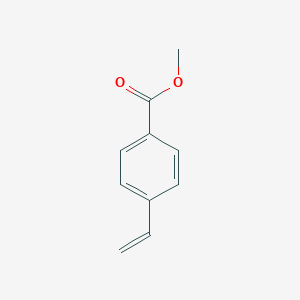
4-Vinilbenzoato de metilo
Descripción general
Descripción
Methyl 4-vinylbenzoate is an organic compound with the molecular formula C10H10O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and polymer chemistry.
Aplicaciones Científicas De Investigación
Methyl 4-vinylbenzoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. The vinyl group allows for polymerization reactions, making it valuable in the production of specialty polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Methyl 4-vinylbenzoate is used in the production of coatings, adhesives, and resins due to its ability to form cross-linked polymer networks.
Mecanismo De Acción
Target of Action
Methyl 4-vinylbenzoate is a biochemical reagent .
Mode of Action
It is known to be used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Biochemical Pathways
It is known to be involved in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile .
Result of Action
Methyl 4-vinylbenzoate is used in the synthesis of vinyl monomers of bis-crowned malachite green leuconitrile . The co-polymer formed by reacting Methyl 4-vinylbenzoate and (4-trimethylsilyl)styrene can be oxidized to form polyradicals with good membrane forming ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-vinylbenzoate can be synthesized through the esterification of 4-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of methyl 4-vinylbenzoate involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve purification steps such as distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: Methyl 4-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-vinylbenzoic acid or 4-vinylbenzaldehyde.
Reduction: 4-vinylbenzyl alcohol.
Substitution: Halogenated derivatives such as 4-bromo- or 4-chloro-methylbenzoate.
Comparación Con Compuestos Similares
- 4-vinylbenzoic acid
- 4-vinylaniline
- 4-cyanostyrene
- 4-acetoxystyrene
Comparison: Methyl 4-vinylbenzoate is unique due to the presence of both a vinyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds that may only have one functional group. For example, 4-vinylbenzoic acid lacks the ester group, limiting its reactivity in esterification reactions. Similarly, 4-vinylaniline and 4-cyanostyrene have different functional groups that confer distinct reactivity patterns.
Propiedades
IUPAC Name |
methyl 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHUJZXKZKUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342586 | |
| Record name | Methyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-96-6 | |
| Record name | Methyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinyl benzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding methyl 4-vinylbenzoate in the provided papers?
A1: The research primarily focuses on utilizing methyl 4-vinylbenzoate as a monomer in polymerization reactions, particularly in the synthesis of optically active polymers through cyclocopolymerization. This involves using chiral templates to induce chirality in the resulting polymers, which are then hydrolyzed to yield poly[(methyl 4-vinylbenzoate)-co-styrene]. [, , , , , , ]
Q2: How does the structure of the chiral template influence the properties of the resulting polymer?
A2: Research indicates that the specific rotation and CD spectra of the final poly[(methyl 4-vinylbenzoate)-co-styrene] are significantly influenced by the chiral template employed during cyclocopolymerization. For example, (2S,4S)-2,4-pentanediyl templates demonstrate almost double the asymmetric induction compared to (S)-1,3-butanediyl templates. [, ] Furthermore, the bulkiness of substituents on 1,2-diol templates can restrict rotation, impacting the selectivity between different racemo units formed during the reaction. []
Q3: Beyond chirality induction, are there other applications of methyl 4-vinylbenzoate in polymer synthesis?
A3: Yes, methyl 4-vinylbenzoate serves as a precursor to poly(methyl 4-vinylbenzoate) through different polymerization methods. For instance, thermal polymerization of lithium 4-(2-bromoethyl)benzoate, followed by esterification, yields poly(methyl 4-vinylbenzoate). [] Additionally, it is used as a comonomer alongside acrylic acid and EPEG-3000 in synthesizing clay-resistant polycarboxylic acid water reducers. []
Q4: How does methyl 4-vinylbenzoate contribute to the properties of the clay-resistant water reducer?
A4: While the specific role of methyl 4-vinylbenzoate is not detailed in the provided research, its incorporation as a comonomer with acrylic acid and EPEG-3000 results in a water reducer with high monomer conversion, low clay adsorption, and excellent anti-sludge performance. []
Q5: Are there computational studies related to methyl 4-vinylbenzoate and its polymerization?
A5: Yes, semi-empirical molecular orbital calculations have been used to determine the heat of formation of cyclized radicals formed during the cyclocopolymerization process involving methyl 4-vinylbenzoate. These calculations provide insights into the chirality induction mechanism and support experimental observations. []
Q6: Has methyl 4-vinylbenzoate been used in the synthesis of other functional molecules?
A6: Research shows that methyl 4-vinylbenzoate plays a role in synthesizing profluorescent isoindoline nitroxides. The palladium-catalyzed Heck reaction between methyl 4-vinylbenzoate and specific aryl bromides or dibromides results in carboxystyryl-substituted tetramethylisoindoline nitroxides with unique fluorescent properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
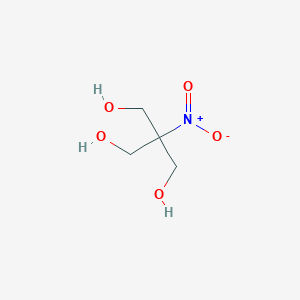
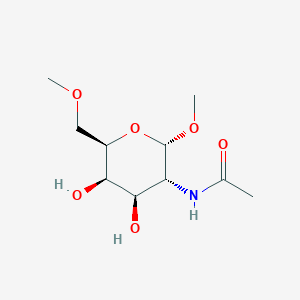


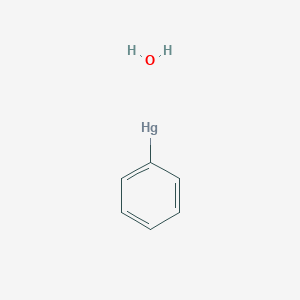
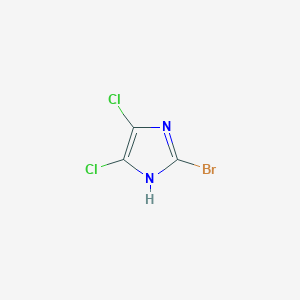
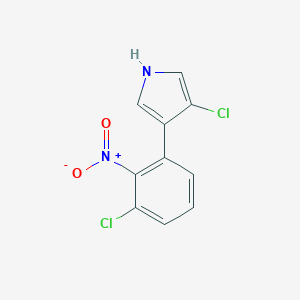

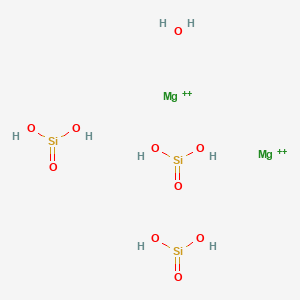
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

